

Application Notes and Protocols for Metabolic Profiling of Iprovalicarb using Iprovalicarb-d8

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Compound of Interest

Compound Name: **Iprovalicarb-d8**

Cat. No.: **B15559633**

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Introduction

Iprovalicarb is a carboxylic acid amide (CAA) fungicide widely used to control oomycete pathogens on various crops. Understanding the metabolic fate of Iprovalicarb in biological systems is crucial for assessing its efficacy, potential toxicity, and environmental impact. Metabolic profiling, which involves the identification and quantification of metabolites, provides valuable insights into the biotransformation pathways of xenobiotics like Iprovalicarb. The use of a stable isotope-labeled internal standard, such as **Iprovalicarb-d8**, is the gold standard for accurate and precise quantification in mass spectrometry-based metabolomics. This document provides detailed application notes and protocols for the use of **Iprovalicarb-d8** in the metabolic profiling of Iprovalicarb.

Data Presentation

Quantitative data from metabolic profiling studies should be summarized in clear and structured tables to facilitate comparison between different experimental conditions, time points, or biological matrices.

Table 1: LC-MS/MS Parameters for Iprovalicarb and its Putative Metabolites

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Collision Energy (eV)
Iprovalicarb	321.2	119.1	91.0	20 / 60
Iprovalicarb-d8	329.2	To be determined	To be determined	To be determined
Hydroxy- Iprovalicarb	337.2	To be determined	To be determined	To be determined
Iprovalicarb Carboxylic Acid	335.2	To be determined	To be determined	To be determined

Note: The MRM transitions for **Iprovalicarb-d8** and its metabolites are not readily available in the public domain and would need to be determined experimentally during method development. The precursor ions for the metabolites are predicted based on the metabolic pathway.

Table 2: Example Quantitative Data from a Hypothetical Metabolic Profiling Study of Iprovalicarb in Hepatocytes

Time Point (hours)	Iprovalicarb (ng/mL)	Hydroxy- Iprovalicarb (ng/mL)	Iprovalicarb Carboxylic Acid (ng/mL)
0	100.0 ± 5.2	< LOQ	< LOQ
2	75.3 ± 4.1	15.8 ± 1.9	3.1 ± 0.5
6	42.1 ± 3.5	35.2 ± 2.8	10.7 ± 1.2
12	15.9 ± 2.0	48.6 ± 3.9	22.4 ± 2.1
24	2.5 ± 0.8	30.1 ± 2.5	35.8 ± 3.0

Data are presented as mean ± standard deviation (n=3). LOQ = Limit of Quantification. This table is for illustrative purposes to show the recommended data presentation format.

Experimental Protocols

1. Sample Preparation: Extraction of Iprovalicarb and its Metabolites from Biological Matrices (e.g., Hepatocytes, Plasma, Tissue Homogenates)

This protocol is a general guideline and may require optimization for specific matrices.

- Reagents and Materials:

- Iprovalicarb and **Iprovalicarb-d8** standards
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Water, LC-MS grade
- Formic acid (FA), LC-MS grade
- Microcentrifuge tubes (1.5 mL or 2 mL)
- Vortex mixer
- Centrifuge
- Pipettes and tips

- Procedure:

- To 100 µL of biological sample (e.g., cell lysate, plasma), add 10 µL of a working solution of **Iprovalicarb-d8** in methanol (concentration to be optimized, e.g., 100 ng/mL) as the internal standard (IS).
- Add 400 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean microcentrifuge tube.

- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis for the Quantification of Iprovalicarb and its Metabolites

- Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

- LC Parameters (Example):

- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Gradient:

- 0-1 min: 10% B

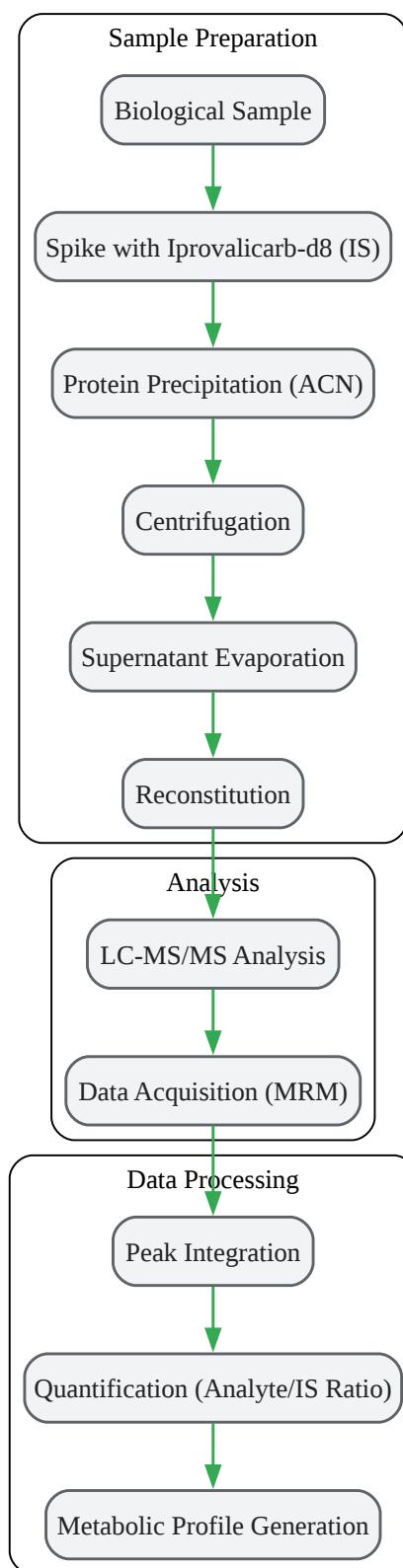
- 1-8 min: Linear gradient to 90% B

- 8-10 min: Hold at 90% B

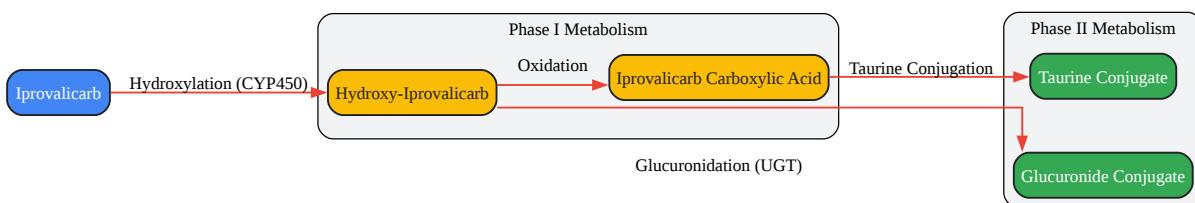
- 10.1-12 min: Return to 10% B and equilibrate.

- MS/MS Parameters:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: See Table 1. The transitions for **Iprovalicarb-d8** and the metabolites need to be determined by infusing the individual standards into the mass spectrometer.
 - Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.

Visualizations

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Experimental workflow for metabolic profiling.



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Proposed metabolic pathway of Iprovalicarb.

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